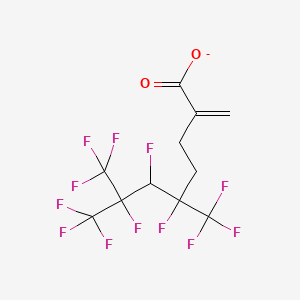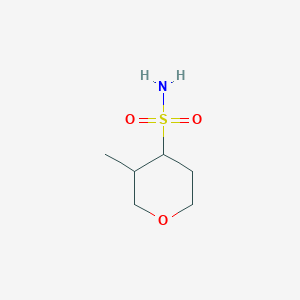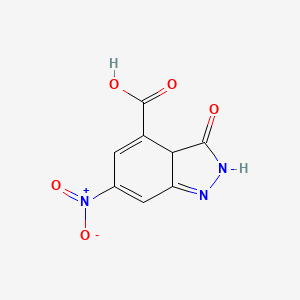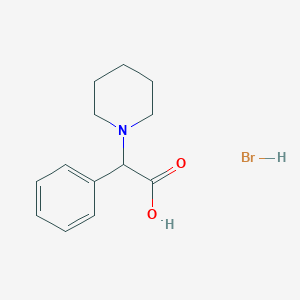![molecular formula C16H13Cl2NO B12329205 [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol CAS No. 92407-92-6](/img/structure/B12329205.png)
[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a dichlorobenzyl group attached to the indole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with indole-3-carbinol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the dichlorobenzyl group, potentially converting it to a benzyl alcohol derivative.
Substitution: The compound can participate in substitution reactions, where the dichlorobenzyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known to exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure may allow it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The dichlorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets involved would depend on the specific biological context and the compound’s application.
類似化合物との比較
Indole-3-carbinol: A naturally occurring compound with similar indole structure but without the dichlorobenzyl group.
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the indole ring.
Uniqueness: The uniqueness of [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol lies in its combined structure of an indole ring and a dichlorobenzyl group. This combination can result in unique chemical and biological properties not observed in the individual components.
特性
CAS番号 |
92407-92-6 |
|---|---|
分子式 |
C16H13Cl2NO |
分子量 |
306.2 g/mol |
IUPAC名 |
[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methanol |
InChI |
InChI=1S/C16H13Cl2NO/c17-13-6-5-11(15(18)7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9,20H,8,10H2 |
InChIキー |
XIEMZENDWGRWLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B12329127.png)



![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B12329162.png)
![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)



![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)



![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
